molecular formula C8H9ClF3NO B13505046 1-(2,4,5-Trifluoro-3-methoxyphenyl)methanamine hydrochloride

1-(2,4,5-Trifluoro-3-methoxyphenyl)methanamine hydrochloride

Cat. No.: B13505046
M. Wt: 227.61 g/mol
InChI Key: DBSOSHLGTWWGGU-UHFFFAOYSA-N
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Description

1-(2,4,5-Trifluoro-3-methoxyphenyl)methanamine hydrochloride is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of trifluoromethyl and methoxy groups attached to a phenyl ring, which is further connected to a methanamine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4,5-Trifluoro-3-methoxyphenyl)methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2,4,5-trifluoro-3-methoxybenzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination using methanamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4,5-Trifluoro-3-methoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while substitution can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-(2,4,5-Trifluoro-3-methoxyphenyl)methanamine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and receptor binding.

    Industry: It can be used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4,5-Trifluoro-3-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl and methoxy groups can enhance its binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine hydrochloride
  • **4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride

Uniqueness

1-(2,4,5-Trifluoro-3-methoxyphenyl)methanamine hydrochloride is unique due to the specific arrangement of trifluoromethyl and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various fields.

Properties

Molecular Formula

C8H9ClF3NO

Molecular Weight

227.61 g/mol

IUPAC Name

(2,4,5-trifluoro-3-methoxyphenyl)methanamine;hydrochloride

InChI

InChI=1S/C8H8F3NO.ClH/c1-13-8-6(10)4(3-12)2-5(9)7(8)11;/h2H,3,12H2,1H3;1H

InChI Key

DBSOSHLGTWWGGU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1F)F)CN)F.Cl

Origin of Product

United States

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